![molecular formula C23H21FN2O3 B2492431 3-(4-fluorophenoxy)-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide CAS No. 2034490-90-7](/img/structure/B2492431.png)

3-(4-fluorophenoxy)-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds structurally related to 3-(4-Fluorophenoxy)-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide involves complex chemical reactions. For example, compounds with similar structures have been synthesized by treating specific precursors with sodium methoxide, demonstrating the importance of selecting appropriate reagents and conditions for achieving desired structural configurations (Xu Liang, 2009).

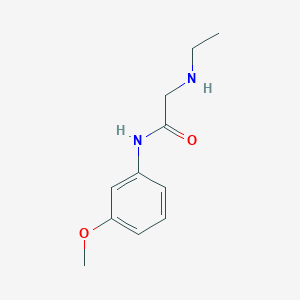

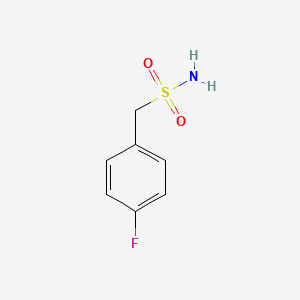

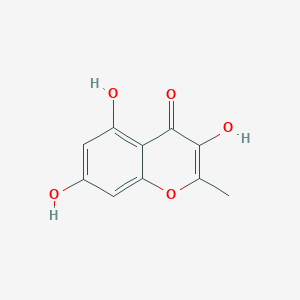

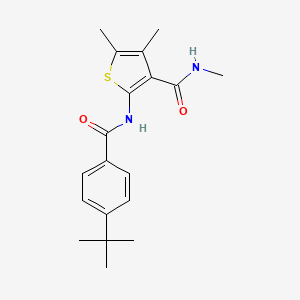

Molecular Structure Analysis

Molecular structure analysis through methods like X-ray diffraction and DFT calculations provides insights into the compound's geometry, electron distribution, and potential reactivity. For instance, studies on related benzamide molecules have highlighted the significance of intermolecular hydrogen bonding in stabilizing the structure, as well as the impact of dihedral angles between rings on the molecule's overall conformation (D. Dey, I. Shruti, D. Chopra, T. Mohan, 2021).

Chemical Reactions and Properties

The chemical reactivity of such compounds can be influenced by the presence of specific functional groups, enabling a variety of chemical transformations. For instance, nucleophilic substitution reactions and the ability to undergo oxidative cyclization-methoxycarbonylation are key reactions that demonstrate the compound's versatility in forming new chemical bonds and structures (Francesco Pancrazzi et al., 2017).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystalline structure, are determined by its molecular structure. For compounds with similar features, crystallographic studies reveal the importance of specific structural elements in influencing the physical state and stability (D. Dey et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity patterns and potential biological activity, are closely related to the molecular structure and functional groups present in the compound. Investigations into related molecules have highlighted their potential as kinase inhibitors, demonstrating the potential for biological activity based on structural features (Gretchen M. Schroeder et al., 2009).

Scientific Research Applications

Inhibition and Therapeutic Applications

Several studies have focused on the synthesis of compounds related to 3-(4-fluorophenoxy)-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide, examining their potential as inhibitors of specific proteins or enzymes, and exploring their therapeutic implications. For example, compounds have been designed to inhibit the Met kinase superfamily, showing promise in cancer therapy due to their selective inhibition and oral efficacy, leading to complete tumor stasis in animal models (Schroeder et al., 2009). Similarly, derivatives have been synthesized targeting serotonin receptors, aiming to address neurological disorders and Alzheimer's disease by quantifying receptor densities in the brain and exploring correlations with clinical symptoms (Kepe et al., 2006).

Synthesis and Structural Analysis

Research has also focused on the synthesis and crystal structure analysis of related compounds, providing insights into their chemical properties and potential applications. For instance, the synthesis of 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol and its structural characteristics have been detailed, offering a foundation for further pharmacological exploration (Liang, 2009).

Antimicrobial and Antifungal Activities

Compounds with structural similarities to this compound have been evaluated for their antimicrobial and antifungal activities. Studies have shown that certain derivatives exhibit significant activity against a range of bacterial and fungal strains, suggesting potential for the development of new antimicrobial agents (Limban et al., 2011; Helal et al., 2013).

Anticancer Potential

The anticancer potential of related compounds has been investigated, with studies synthesizing and evaluating derivatives as anticancer agents against various human cancer cell lines. These efforts have led to the identification of compounds with potent cytotoxic activities, contributing to the development of new cancer therapies (Aliabadi et al., 2010).

properties

IUPAC Name |

3-(4-fluorophenoxy)-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN2O3/c1-28-22-14-26(15-22)19-9-7-18(8-10-19)25-23(27)16-3-2-4-21(13-16)29-20-11-5-17(24)6-12-20/h2-13,22H,14-15H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOPCMSQYUISOHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-4,8-dimethylquinoline](/img/structure/B2492349.png)

![2-Methyl-5-(prop-2-en-1-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2492350.png)

![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2492352.png)

![1-[(2-bromophenyl)acetyl]-4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2492357.png)

![2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2492360.png)

![{[2-bromo(1,1,2,2-(2)H)ethoxy]methyl}benzene](/img/structure/B2492361.png)

![N-[[1-(2-Methylpyridin-4-yl)piperidin-4-yl]methyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2492363.png)

![5-Chloro-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2492366.png)